Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate
Description
Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate (CAS 1206992-57-5) is a quinoline derivative characterized by a chloro substituent at position 6, a methyl ester at position 2, and a 3,4-dimethylphenylamino group at position 4 . The structural uniqueness of this compound lies in its substitution pattern, which influences its electronic properties, solubility, and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-17-10-18(19(23)24-3)22-16-7-5-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOPJCDNEGINET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline-2-carboxylic acid and 3,4-dimethylaniline.
Condensation Reaction: The 6-chloroquinoline-2-carboxylic acid is reacted with 3,4-dimethylaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), to form the intermediate 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylic acid.
Esterification: The intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.
Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Amino or thiol-substituted quinoline derivatives
Scientific Research Applications
Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby disrupting cellular signaling pathways involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Quinoline Derivatives
Key Observations :
- Substituent Position: The position of substituents significantly impacts biological activity. For example, the 3,4-dimethylphenylamino group in the target compound may enhance lipophilicity compared to the 4-methylphenylamino analog .
- Functional Groups: Methyl esters (e.g., target compound) generally exhibit higher membrane permeability than carboxylic acids (e.g., 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic acid) .
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-malarial research. This article delves into the compound's biological activity, synthesizing data from various studies and presenting relevant findings in a structured manner.
- Molecular Formula : C18H15ClN2O3
- Molecular Weight : 342.8 g/mol
- CAS Number : 1206992-63-3
Quinoline derivatives, including this compound, are known to exert their biological effects through multiple mechanisms. These may include:
- Inhibition of Enzymatic Activity : Many quinolines inhibit specific enzymes that are crucial for cellular metabolism.
- Interference with DNA Synthesis : The compound may interact with DNA or RNA, disrupting replication and transcription processes.
- Induction of Apoptosis : Certain quinoline derivatives can trigger programmed cell death in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro tests on various cancer cell lines showed significant growth inhibition. For instance, the compound demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several lines including HT29 (colorectal cancer) and MCF7 (breast cancer) .
Antimalarial Activity
The compound also exhibits promising antimalarial activity:
- In Vitro Studies : Research indicates that this compound is effective against Plasmodium falciparum, the parasite responsible for malaria. The mechanism is believed to involve interference with the parasite's metabolic pathways, similar to other known quinoline-based antimalarials .
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted on a series of quinoline derivatives revealed that those with electron-withdrawing groups like chlorine exhibited enhanced cytotoxicity against cancer cell lines due to increased lipophilicity and improved cellular uptake . -
Case Study on Antimalarial Activity :
In vivo studies using murine models of malaria demonstrated that treatment with this compound resulted in significant reductions in parasitemia levels compared to untreated controls, indicating its potential as a therapeutic agent against malaria .
Q & A
Q. Advanced
- Disorder modeling : Split positions for overlapping atoms (e.g., solvent molecules) with occupancy refinement.
- Hydrogen bonding constraints : Apply DFIX or DANG restraints to maintain chemically plausible geometries.
- Twinned data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning.
- Validation tools : R-factor convergence (R1 < 0.05), and checkCIF reports ensure reliability .
How do substituents on the quinoline core influence intermolecular interactions in the crystal lattice?
Advanced
Substituents dictate packing via:
- C–H⋯π interactions : Electron-deficient aromatic rings (e.g., chloroquinolines) engage in weak bonds with adjacent methyl/aryl groups.
- Hydrogen bonds : Carboxylate or amino groups form directional interactions (e.g., N–H⋯O=C).
- Steric effects : Bulky substituents (e.g., 3,4-dimethylphenyl) enforce specific dihedral angles (e.g., 5–20° between quinoline and substituent planes), affecting crystallinity .
What are the common purification techniques for this compound post-synthesis?
Q. Basic
- Column chromatography : Silica gel eluted with hexane/ethyl acetate (3:1 to 1:1) removes unreacted precursors.
- Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.
- Soxhlet extraction : For thermally stable compounds, continuous reflux in acetone or dichloromethane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
